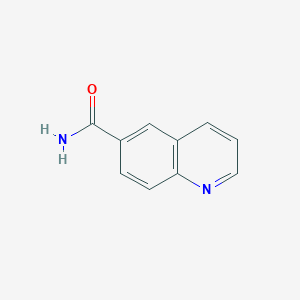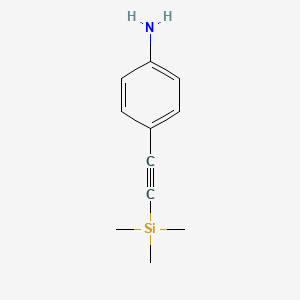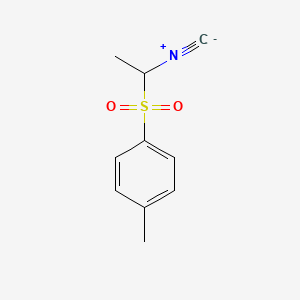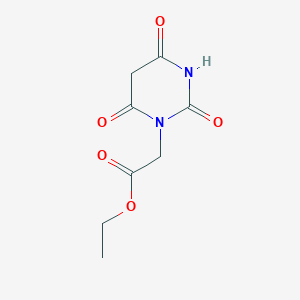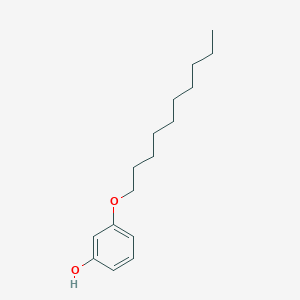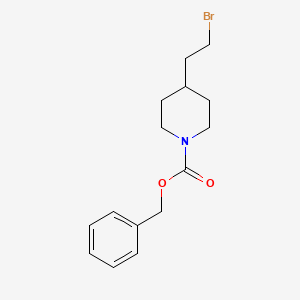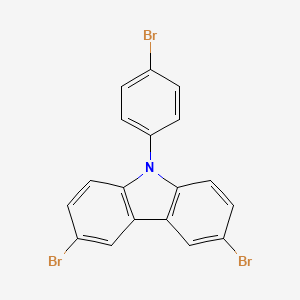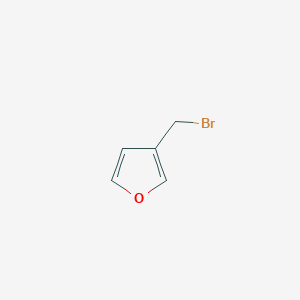
3-溴甲基呋喃
描述
3-(Bromomethyl)furan is an organic compound with the molecular formula C5H5BrO It consists of a furan ring substituted with a bromomethyl group at the third position
科学研究应用
3-(Bromomethyl)furan has several applications in scientific research:
作用机制
Target of Action
3-(Bromomethyl)furan is a versatile compound used in various chemical reactions. It is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also plays a role in the Barbier-type allylation of aldehydes .
Mode of Action
In the Suzuki–Miyaura coupling, 3-(Bromomethyl)furan acts as an electrophilic organic group. The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the Barbier-type allylation of aldehydes, 3-(Bromomethyl)furan is used to provide an efficient route to α-methylene-γ-butyrolactone .
Biochemical Pathways
The Suzuki–Miyaura coupling and Barbier-type allylation are key biochemical pathways involving 3-(Bromomethyl)furan. These reactions are part of larger synthetic processes used to create complex organic compounds .
Result of Action
The use of 3-(Bromomethyl)furan in the Suzuki–Miyaura coupling and Barbier-type allylation reactions results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . The products of these reactions have applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of 3-(Bromomethyl)furan is influenced by environmental factors such as the reaction conditions and the presence of a suitable catalyst. For example, the Suzuki–Miyaura coupling requires a palladium catalyst and is performed under mild, functional group tolerant conditions . The Barbier-type allylation is performed in aqueous solvents and can be mediated by zinc or indium .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)furan can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-methylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can yield 3-(Bromomethyl)furan . Another method involves the bromination of 3-methylfuran with bromine in the presence of a solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of 3-(Bromomethyl)furan typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 3-(Bromomethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted furans.
- Oxidation reactions yield furan-2,5-dione derivatives.
- Reduction reactions yield 3-methylfuran.
相似化合物的比较
3-Methylfuran: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromofuran: The bromine atom is positioned differently, affecting its reactivity and applications.
3-(Chloromethyl)furan: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-(Bromomethyl)furan is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry .
属性
IUPAC Name |
3-(bromomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEQXFUBJFGJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454941 | |
| Record name | 3-(bromomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63184-61-2 | |
| Record name | 3-(bromomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Bromomethyl)furan-2(5H)-one a useful building block in organic synthesis?
A: 3-(Bromomethyl)furan-2(5H)-one is a highly functionalized and reactive compound. The presence of both the electrophilic bromomethyl group and the lactone moiety makes it amenable to various chemical transformations. For instance, it readily undergoes allylation reactions catalyzed by chromium(II) sources, leading to the formation of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with high diastereoselectivity []. This is particularly useful for synthesizing natural products and other biologically active compounds featuring this structural motif.
Q2: Can you provide a specific example of how 3-(Bromomethyl)furan-2(5H)-one has been used in natural product synthesis?
A2: Absolutely. Researchers have successfully employed 3-(Bromomethyl)furan-2(5H)-one in the synthesis of several natural products, including:
- (±)-Hydroxymatairesinol: This compound was synthesized using a strategy involving a chromium(II)-catalyzed allylation of 3-(Bromomethyl)furan-2(5H)-one with an appropriate aldehyde, followed by an arylboronate conjugate addition and translactonization [].
- (±)-Methylenolactocin: A similar approach involving chromium(II)-catalyzed allylation of 3-(Bromomethyl)furan-2(5H)-one followed by translactonization led to the synthesis of this compound [].
- (±)-Hydroxyanthecotulide: This anti-trypanosomal agent was synthesized through a route featuring a chromium(II)-catalyzed reaction of 3-(Bromomethyl)furan-2(5H)-one with a specific enynal, followed by a gold(I)-catalyzed Meyer-Schuster rearrangement [].
Q3: Are there efficient methods available for the preparation of 3-(Bromomethyl)furan-2(5H)-one?
A: Yes, 3-(Bromomethyl)furan-2(5H)-one can be synthesized efficiently from readily available starting materials. One reported method involves a three-step procedure starting from dimethyl itaconate, resulting in an excellent overall yield of the desired product []. This ready accessibility further contributes to its utility in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








